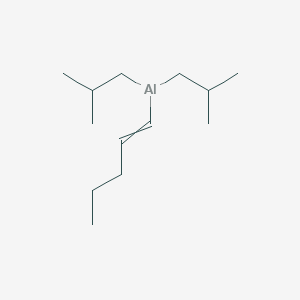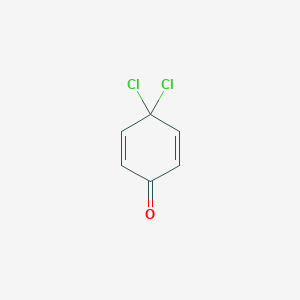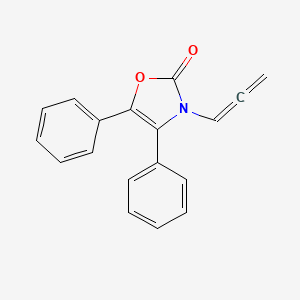
(2-Cyclopentylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentylphenoxy)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopentyl group attached to a phenoxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylphenoxy)acetic acid typically involves the reaction of cyclopentyl bromide with phenol to form 2-cyclopentylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopentylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Applications De Recherche Scientifique
(2-Cyclopentylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Cyclopentylphenoxy)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with aromatic residues in proteins, affecting their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties but lacking the cyclopentyl group.
Cyclopentylacetic acid: Contains the cyclopentyl group but lacks the phenoxy moiety.
2-Phenoxypropionic acid: Similar structure but with a propionic acid instead of acetic acid.
Uniqueness
(2-Cyclopentylphenoxy)acetic acid is unique due to the presence of both the cyclopentyl and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82506-23-8 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-(2-cyclopentylphenoxy)acetic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)9-16-12-8-4-3-7-11(12)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15) |
Clé InChI |
CXXVUIYOBSCLHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=CC=C2OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
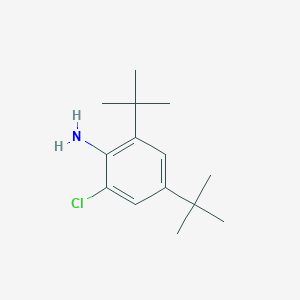

![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
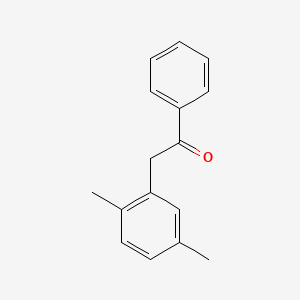
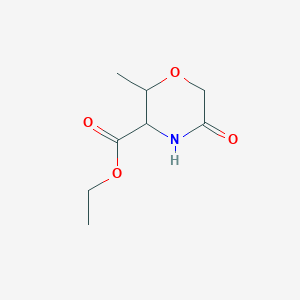
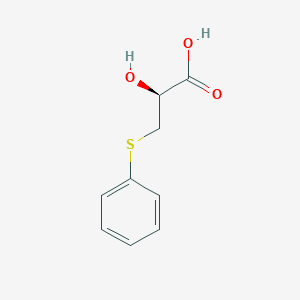
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
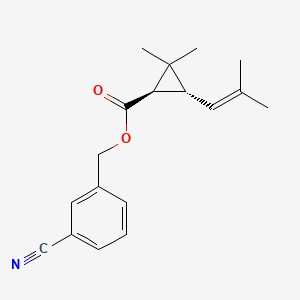
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
